molecular formula C8H6F3N3 B1321338 1-(Azidomethyl)-3-(trifluoromethyl)benzene CAS No. 620533-90-6

1-(Azidomethyl)-3-(trifluoromethyl)benzene

Cat. No. B1321338
M. Wt: 201.15 g/mol
InChI Key: OTNOZELYEDJCQH-UHFFFAOYSA-N
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Description

The compound 1-(Azidomethyl)-3-(trifluoromethyl)benzene is a benzene derivative characterized by the presence of an azidomethyl group and a trifluoromethyl group on its benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a closely related compound, has been reported with a high yield of 94% through an efficient nucleophilic substitution reaction. The starting material, 3,5-bis-(trifluoromethyl)benzyl chloride, reacts with sodium azide to produce the azide compound. To enhance safety due to the potential formation of explosive hydrazoic acid, the process was optimized for a microcapillary tube reactor, which also utilized phase-transfer catalysis in a biphasic solvent system. The final product was purified using wiped film evaporation technology .

Molecular Structure Analysis

While the specific molecular structure of 1-(Azidomethyl)-3-(trifluoromethyl)benzene is not detailed in the provided papers, related compounds with substituted benzene rings have been characterized using spectroscopic methods such as NMR and FTIR, as well as single-crystal X-ray diffraction. These methods allow for the determination of the spatial arrangement of the substituents on the benzene ring and the overall geometry of the molecule .

Chemical Reactions Analysis

The azide group in 1-(Azidomethyl)-3-(trifluoromethyl)benzene is a functional group known for its reactivity, particularly in click chemistry reactions such as the Huisgen cycloaddition. The trifluoromethyl group is an electron-withdrawing substituent that can influence the reactivity of the compound. Although the specific chemical reactions of 1-(Azidomethyl)-3-(trifluoromethyl)benzene are not discussed, the presence of these functional groups suggests that it could participate in a variety of organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Azidomethyl)-3-(trifluoromethyl)benzene would be influenced by its molecular structure. The azide and trifluoromethyl groups would affect properties such as polarity, boiling point, and stability. The compound's solubility in organic solvents and its reactivity profile would be key characteristics relevant to its handling and use in chemical syntheses. The purification process using wiped film evaporation indicates that the compound has a sufficient vapor pressure to be distilled under reduced pressure .

Scientific Research Applications

Synthesis Processes

  • Improved Synthesis Techniques : 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene has been produced efficiently through a nucleophilic substitution reaction, highlighting advancements in synthesis processes. Notably, the development of batch and microflow azide processes has been instrumental in improving the overall safety profile of production, considering the potential formation of toxic volatile compounds like hydrazoic acid (HN3) during conventional batch processing (Kopach et al., 2009).

Chemical Synthesis and Properties

  • Novel Azide Synthesis : Research has led to the synthesis of new azide compounds like 1,3,5-Tris[(azidomethyl)dinitromethyl] benzene, offering insights into their structure and thermal decomposition properties (Yan Hong et al., 1998).
  • 1,2,3-Triazole Derivatives : The creation of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)benzene and other azidomethylbenzene variants reflects the compound's role in generating potential corrosion inhibitors for steels (Negrón-Silva et al., 2013).

Applications in Material Science

  • Surface Modification : Azide-modified graphitic surfaces have been prepared using iodine azide, with the surface-attached azides undergoing reactions to form stable linkers, demonstrating potential applications in material science (Devadoss & Chidsey, 2007).

Organic Chemistry and Catalysis

  • Novel Organic Synthesis Methods : The use of 1-(Azidomethyl)-3-(trifluoromethyl)benzene in the synthesis of bioactive trifluoromethylated compounds via radical cascade processes has been explored, demonstrating its utility in organic chemistry and catalysis (Meng et al., 2017).

Biomedical Applications

  • Cytotoxicity and Cancer Cell Cycle Alterations : The compound's derivatives have been synthesized andexamined for their potential in anticancer applications. Research indicates that some synthesized 1,4-naphthoquinone-1,2,3-triazole hybrids, involving azidomethyl-benzene derivatives, display cytotoxic activity against various cancer cell lines, with compounds showing promising potential as anticancer agents (Gholampour et al., 2019).

Safety And Hazards

“1-(Azidomethyl)-3-(trifluoromethyl)benzene” is classified as a flammable liquid (GHS02), skin irritant (GHS07), and specific target organ toxicity - repeated exposure (GHS08) . It has a flash point of -33 °C .

Future Directions

The future directions for “1-(Azidomethyl)-3-(trifluoromethyl)benzene” and similar compounds lie in the field of radical trifluoromethylation . This process is becoming increasingly important in the synthesis of pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

1-(azidomethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNOZELYEDJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611950
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-3-(trifluoromethyl)benzene

CAS RN

620533-90-6
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azidomethyl)-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Trujillo, C Hull-Crew, A Outlaw, K Stewart, L Taylor… - Molecules, 2019 - mdpi.com
Successful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions may be achieved by several methods. In this paper, four synthetic protocols were performed for direct …
Number of citations: 15 www.mdpi.com
Y Swetha, ER Reddy, JR Kumar, R Trivedi… - New Journal of …, 2019 - pubs.rsc.org
A series of eight novel ferrocene–oxime ether benzyl 1H-1,2,3 triazole hybrids 5a–h were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 28 pubs.rsc.org
SK Kancharla, S Birudaraju, A Pal, LK Reddy… - New Journal of …, 2022 - pubs.rsc.org
A series of fifteen novel isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids 5a–o were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 8 pubs.rsc.org
S Yagnam, E Rami Reddy, R Trivedi… - Applied …, 2019 - Wiley Online Library
A series of bioactive, triazole‐linked benzyl, aryl, sugar and aliphatic conjugates of 3‐ferrocenylidene‐oxindole have been synthesized. A facile 1,3‐dipolar‐Huisgen coupling reaction …
Number of citations: 15 onlinelibrary.wiley.com
M Krutáková - 2022 - dspace.cuni.cz
(English) Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Author: Mária Krutáková Supervisor: Assoc. …
Number of citations: 0 dspace.cuni.cz

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